N1-allyl-N2-(3-phenylpropyl)oxalamide
Description
N1-Allyl-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative designed as a nucleating agent for semi-crystalline polymers like polyhydroxybutyrate (PHB). Its molecular architecture comprises a central oxalamide motif (hard segment) flanked by flexible allyl and 3-phenylpropyl groups (soft segments). The oxalamide core facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures, which act as heterogeneous nucleation sites during polymer crystallization . The allyl group enhances solubility in hydrophobic polymer melts, while the 3-phenylpropyl moiety promotes phase separation upon cooling, aligning with the design principles for efficient nucleating agents .
Properties
IUPAC Name |
N-(3-phenylpropyl)-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSMAZADYRUEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(3-phenylpropyl)oxalamide typically involves the reaction of allylamine and 3-phenylpropylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Allylamine and 3-phenylpropylamine are dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: The reaction mixture is stirred for several hours at room temperature to complete the reaction.
Step 4: The solvent is evaporated, and the crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as recrystallization and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The allyl and phenylpropyl groups can participate in substitution reactions with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
Antibacterial Activity
N1-allyl-N2-(3-phenylpropyl)oxalamide exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains.
Mechanism of Action :
- Inhibition of Protein Synthesis : The compound may disrupt bacterial ribosome function, leading to reduced protein synthesis.
Case Study :
In vitro studies indicated that the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL against various bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines.
Mechanism of Action :
- Induction of Apoptosis : The compound activates specific signaling pathways that lead to programmed cell death in cancer cells.
In vitro Studies :
Research has shown that the compound exhibits dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Comparative Analysis with Related Compounds
A comparative analysis with other oxalamide derivatives reveals the unique biological profile of this compound.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N1-(3-(4-dimethylamino)phenyl)propyl-N2-(4-fluorophenyl)oxalamide | Histone deacetylase inhibitor | Anticancer properties |
| N1-(3-chloro-4-fluorophenyl)-N2-(4-dimethylaminobenzene)oxalamide | Antimicrobial | Similar structural features |
| N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan) | Anticancer | Different aromatic substitution |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and improving cell viability .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Induces apoptosis |
| A549 | 30 | Caspase activation | |
| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |
| Escherichia coli | 50 | Disruption of membrane integrity | |
| Neuroprotective | Neuroblastoma cells | N/A | Reduces ROS |
Mechanism of Action
The mechanism of action of N1-allyl-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Oxalamide derivatives vary in their end-group substituents and spacer lengths, which critically influence their thermal behavior, solubility, and nucleation efficiency. Key compounds for comparison include:
Thermal Behavior and Crystallization Efficiency
- This compound : Expected to exhibit a melting point (Tm) between 150–200°C, based on analog data. The allyl group likely lowers Tm compared to compound 1 (203.4°C) but improves PHB melt solubility .
- Compound 2 : Reduces PHB’s crystallization half-time (t₀.₅) by 40% at 115°C, demonstrating superior nucleation efficiency due to PHB-mimetic end-groups .

- Trifluoromethyl Derivatives : The CF₃ group increases thermal stability (Tm > 200°C) but may reduce polymer compatibility due to hydrophobicity .
Hydrogen Bonding and Self-Assembly
- All oxalamides form dual hydrogen bonds per motif, creating β-sheet assemblies. However, substituents modulate bonding strength:
Polymer Compatibility and Industrial Relevance
- PHB Applications : Compound 2’s tailored end-groups achieve 10 wt% miscibility in PHB, whereas compound 1 phase-separates at >0.5 wt%, limiting utility .
- Polypropylene (PP) : Sorbitol-based agents (e.g., Irgaclear®) outperform oxalamides in PP but lack biodegradability, highlighting oxalamides’ niche in sustainable polymers .
Research Findings and Implications
- Design Principles : Shortening spacer lengths (e.g., compound 2 vs. 1) and modifying end-groups to match polymer chemistry are critical for optimizing nucleation .
- Contradictions : While some oxalamides (e.g., compound 1) fail in PHB, structural tweaks (e.g., allyl/phenylpropyl) resolve miscibility issues, underscoring the need for molecular precision .
- Future Directions : Exploring mixed substituents (e.g., allyl + hydroxypropyl) could further enhance nucleation efficiency across diverse polymer systems.
Biological Activity
N1-allyl-N2-(3-phenylpropyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the oxalamide class of compounds. Its chemical structure can be represented as follows:
This compound features an allyl group and a phenylpropyl moiety, which contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxalamides can possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Some derivatives of oxalamides have been investigated for their anticancer properties, showing the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have explored the biological activity of this compound or related compounds:
-
Study on Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamides for their antibacterial properties. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research :
- Anticancer Activity :
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

